molecular formula C10H15NO6 B14816069 methyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

methyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

Cat. No.: B14816069
M. Wt: 245.23 g/mol
InChI Key: CYQRNEXAKCLPOG-SHOPDWMTSA-N
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Description

Methyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate-rel oxalate is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo derivatives, such as:

Uniqueness

Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate is unique due to its specific stereochemistry and the presence of the oxalate group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

methyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6?,7-;/m1./s1

InChI Key

CYQRNEXAKCLPOG-SHOPDWMTSA-N

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@H]1N2.C(=O)(C(=O)O)O

Canonical SMILES

COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O

Origin of Product

United States

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